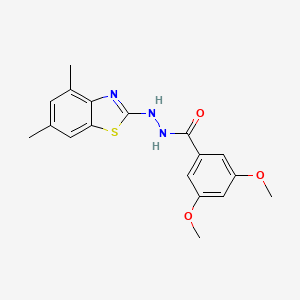![molecular formula C19H20N2OS2 B2910812 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea CAS No. 2380035-01-6](/img/structure/B2910812.png)
3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea, also known as BTMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of urea-based compounds, which are known to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of certain enzymes or receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to bind to certain metal ions, which may play a role in its fluorescent properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to exhibit anti-inflammatory and analgesic effects in animal models. Furthermore, this compound has been shown to exhibit fluorescent properties, which may have potential applications in biological imaging.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea is its versatility in scientific research. It can be used as a building block for the synthesis of other compounds with potential biological activities. Furthermore, this compound has been shown to exhibit a wide range of biological activities, making it suitable for various research applications. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in various biological systems.
Future Directions
There are several future directions for the study of 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea. One potential direction is the development of this compound-based fluorescent probes for detecting metal ions in biological systems. Another potential direction is the synthesis of this compound derivatives with improved biological activities and reduced toxicity. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its biological activities. Overall, the study of this compound has the potential to lead to the development of novel compounds with potential applications in scientific research.
Synthesis Methods
The synthesis of 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea involves the reaction of 3,3'-bithiophene-5-carboxaldehyde with 3-phenylpropylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with isocyanate to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various scientific research applications.
Scientific Research Applications
3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Furthermore, this compound has been used as a building block for the synthesis of other compounds with potential biological activities.
properties
IUPAC Name |
1-(3-phenylpropyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c22-19(20-9-4-7-15-5-2-1-3-6-15)21-12-18-11-17(14-24-18)16-8-10-23-13-16/h1-3,5-6,8,10-11,13-14H,4,7,9,12H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMSDYNUWPSODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-fluorophenyl)imino]-1H-isoindol-3-amine](/img/structure/B2910732.png)
![Ethyl [acetyl(2,2-dicyanovinyl)amino]acetate](/img/structure/B2910733.png)
![N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2910736.png)
![2-[1-(Oxolane-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2910739.png)
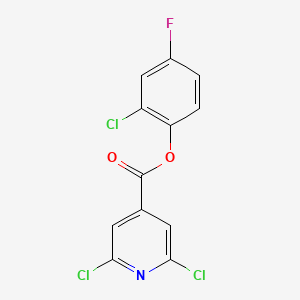
![Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate](/img/structure/B2910743.png)
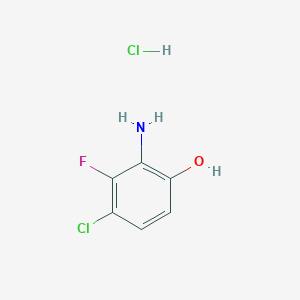
![6-phenyl-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2910746.png)

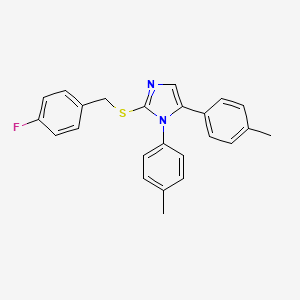
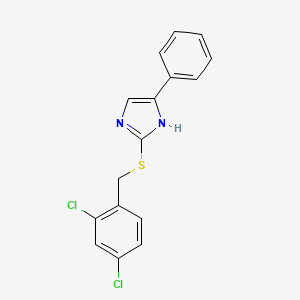
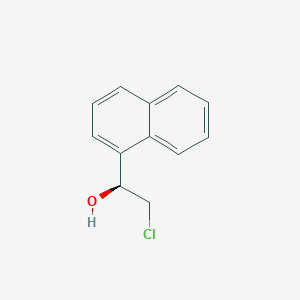
![2-(8-((2,4-dimethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2910751.png)
